molecular formula C4H6N2O B183327 1H-Imidazol-2-ylmethanol CAS No. 3724-26-3

1H-Imidazol-2-ylmethanol

Cat. No. B183327
CAS RN: 3724-26-3
M. Wt: 98.1 g/mol
InChI Key: ZOMATQMEHRJKLO-UHFFFAOYSA-N
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Description

1H-Imidazol-2-ylmethanol is a compound with the molecular formula C4H6N2O . It was first synthesized by Heinrich Debus in 1858 . The compound has a molecular weight of 98.10 g/mol and is also known by various synonyms such as 2-(Hydroxymethyl)imidazole, Imidazole-2-methanol, hydroxymethylimidazole, and 2-hydroxymethylimidazole .


Synthesis Analysis

The synthesis of imidazole derivatives, including 1H-Imidazol-2-ylmethanol, has been a topic of interest in recent years . A general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of 1H-Imidazol-2-ylmethanol includes a five-membered ring containing two nitrogen atoms. The InChI code for the compound is 1S/C4H6N2O/c7-3-4-5-1-2-6-4/h1-2,7H,3H2,(H,5,6) and the InChIKey is ZOMATQMEHRJKLO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1H-Imidazol-2-ylmethanol has a density of 1.3±0.1 g/cm3, a boiling point of 388.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 25.2±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 74.8±3.0 cm3 .

Scientific Research Applications

1. Synthesis and Application of Imidazole Derivatives

  • Summary of the Application: Imidazole derivatives, including “1H-Imidazol-2-ylmethanol”, are synthesized and used in the creation of various pharmaceutical compounds .
  • Methods of Application or Experimental Procedures: The synthesis of “1H-Imidazol-2-ylmethanol” derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols are then converted into carbonyl compounds via the corresponding quaternary salts .
  • Results or Outcomes: The stable “1H-Imidazol-2-ylmethanol” system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .

2. Recent Advances in the Synthesis of Imidazoles

  • Summary of the Application: The synthesis of substituted imidazoles, which includes “1H-Imidazol-2-ylmethanol”, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application or Experimental Procedures: The review highlights the regiocontrolled synthesis of substituted imidazoles . The specific methods of synthesis are not detailed in the search results.
  • Results or Outcomes: The review discusses the utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .

3. Pharmaceutical Applications

  • Summary of the Application: Imidazole derivatives, including “1H-Imidazol-2-ylmethanol”, are used in the creation of various pharmaceutical compounds .
  • Methods of Application or Experimental Procedures: The synthesis of “1H-Imidazol-2-ylmethanol” derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols are then converted into carbonyl compounds via the corresponding quaternary salts .
  • Results or Outcomes: The stable “1H-Imidazol-2-ylmethanol” system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .

4. Organic & Biomolecular Chemistry

  • Summary of the Application: The synthesis of substituted imidazoles, which includes “1H-Imidazol-2-ylmethanol”, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application or Experimental Procedures: The review highlights the regiocontrolled synthesis of substituted imidazoles . The specific methods of synthesis are not detailed in the search results.
  • Results or Outcomes: The review discusses the utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .

5. Technical Service

  • Summary of the Application: “1H-Imidazol-2-ylmethanol hydrochloride” is used in technical services, possibly as a reagent or intermediate in various chemical reactions .

6. Therapeutic Potential

  • Summary of the Application: Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . “1H-Imidazol-2-ylmethanol” could potentially be used in the synthesis of therapeutic compounds.

Safety And Hazards

1H-Imidazol-2-ylmethanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The synthesis of imidazole derivatives, including 1H-Imidazol-2-ylmethanol, continues to be a field of interest, particularly in medicinal chemistry . Future research could focus on modifying the imidazole derivatives in the van Leusen reaction .

properties

IUPAC Name

1H-imidazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-3-4-5-1-2-6-4/h1-2,7H,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMATQMEHRJKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340729
Record name 1H-Imidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazol-2-ylmethanol

CAS RN

3724-26-3
Record name 1H-Imidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3724-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-imidazol-2-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DJ Huggins, MD Altman, B Tidor - Proteins: Structure, Function …, 2009 - Wiley Online Library
… Figure 9 shows the crystal structure and predicted positions for 1H-imidazol-2-ylmethanol (B18). The actual pose has three good hydrogen bonds, one with a structural water molecule. …
Number of citations: 13 onlinelibrary.wiley.com
LA Sorbera, J Castaner, M Bayes - Drugs of the Future, 2003 - access.portico.org
… 5) Esterification of 4-isopropyl-1-(4-pyridylmethyl)-1Himidazol-2-ylmethanol (XVIII) by means of acetyl chloride and triethylamine in dichloromethane gives the acetate ester (XX), which …
Number of citations: 10 access.portico.org
SK Burger, DC Thompson… - Journal of chemical …, 2011 - ACS Publications
We investigate the effect of systematically applying molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) to docked poses in an attempt to improve the …
Number of citations: 39 pubs.acs.org
R Wahlström - 2009 - diva-portal.org
In silico ligand docking is a versatile and common technique when predicting ligands and inhibitors for protein binding sites. The various docking programmes aim to calculate binding …
Number of citations: 2 www.diva-portal.org

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